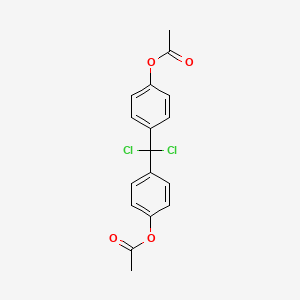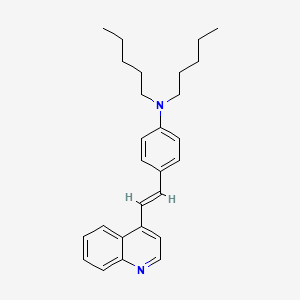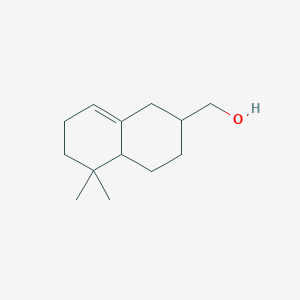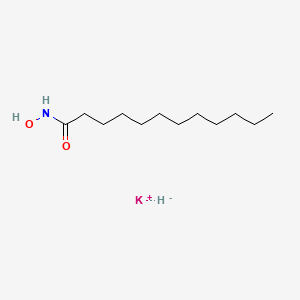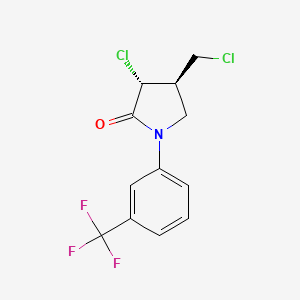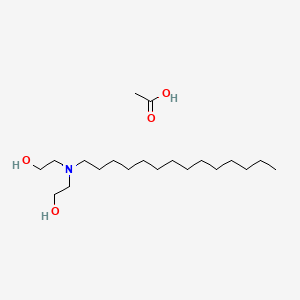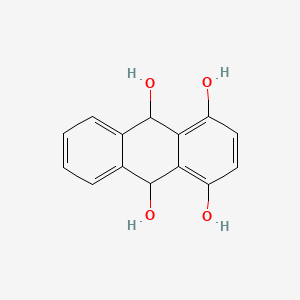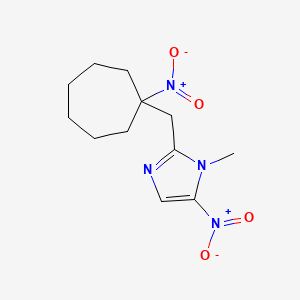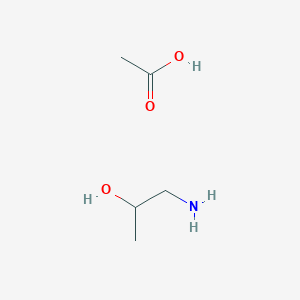
acetic acid;1-aminopropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-aminopropan-2-ol is an organic compound that combines the properties of acetic acid and 1-aminopropan-2-ol It is widely used in the food industry, as a chemical reagent, and in various industrial processesIt is used in the production of pharmaceuticals, personal care products, and as a buffer in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
CH3CH(O)CH2+NH3→CH3CH(OH)CH2NH2
Industrial Production Methods
In industrial settings, 1-aminopropan-2-ol is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Aminopropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoacetone.
Reduction: It can be reduced to form isopropylamine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halides like hydrochloric acid (HCl) and bromine (Br₂) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aminoacetone.
Reduction: Isopropylamine.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
1-Aminopropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Involved in the biosynthesis of cobalamin (Vitamin B12) as one of its components.
Medicine: Used in the production of pharmaceuticals, including local anesthetics like hexylcaine.
Industry: Employed as a buffer in metalworking fluids, waterborne coatings, and personal care products.
Mechanism of Action
The mechanism of action of 1-aminopropan-2-ol involves its interaction with various molecular targets and pathways. For instance, it is metabolized to aminoacetone by the enzyme aminopropanol dehydrogenase. This metabolic pathway is crucial for its role in the biosynthesis of cobalamin .
Comparison with Similar Compounds
1-Aminopropan-2-ol is unique due to its dual functionality as an amino alcohol. Similar compounds include:
Diisopropanolamine (DIPA): Contains two isopropanolamine groups.
Triisopropanolamine (TIPA): Contains three isopropanolamine groups.
These compounds share similar chemical properties but differ in their molecular structure and specific applications. 1-Aminopropan-2-ol is particularly valued for its role in the biosynthesis of cobalamin and its use as a versatile chemical intermediate .
Properties
CAS No. |
176086-00-3 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
acetic acid;1-aminopropan-2-ol |
InChI |
InChI=1S/C3H9NO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2,4H2,1H3;1H3,(H,3,4) |
InChI Key |
PXSKFKIKNKEATE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



